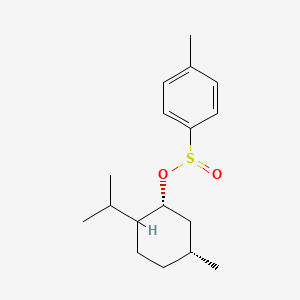
(E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is an organic compound characterized by the presence of trifluoromethyl and ethoxy groups attached to a pentene backbone. This compound is notable for its unique chemical properties, which make it a valuable intermediate in various chemical syntheses. It is commonly used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one typically involves the reaction of trifluoroacetic acid with vinyl ethyl ether. The process begins by mixing dichloromethane and pyridine at room temperature. The temperature is then lowered to -5°C, and trifluoroacetic acid is added dropwise. After stirring for 10 minutes, ethyl vinyl ether is added, followed by the slow addition of methylsulfonyl chloride while maintaining the low temperature .
Industrial Production Methods
In an industrial setting, the continuous synthesis method is preferred for its efficiency and safety. This method involves continuously introducing raw materials, including vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride, into a continuous reactor. The reaction product is continuously extracted, resulting in a rapid and efficient synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one undergoes various chemical reactions, including:
Substitution Reactions: Reacts with phenylmagnesium bromide to afford ethoxy group substitution products.
Addition Reactions: Reacts with organozinc compounds to yield products from 1,2-addition to the carbonyl group.
Cycloaddition Reactions: On heating with triethyl phosphite, it affords a [4+2] cycloaddition product, which on hydrolysis yields a 2-oxo-2-hydroxy-2,3-dihydro-3-hydroxy-5-trifluoromethyl-1,2λ5-oxaphospholen.
Common Reagents and Conditions
Phenylmagnesium Bromide: Used in substitution reactions.
Organozinc Compounds: Used in addition reactions.
Triethyl Phosphite: Used in cycloaddition reactions.
Major Products Formed
Ethoxy Group Substitution Products: Formed from reactions with phenylmagnesium bromide.
1,2-Addition Products: Formed from reactions with organozinc compounds.
Cycloaddition Products: Formed from reactions with triethyl phosphite.
Applications De Recherche Scientifique
(E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one has several applications in scientific research:
Biology: Utilized in the synthesis of N-protected amino acids, which are useful in peptide synthesis.
Medicine: Serves as an intermediate in the production of pharmaceuticals.
Industry: Employed in the manufacture of agrochemicals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic reactions to produce a wide range of chemical products .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-1,1,1-trifluoro-3-buten-2-one: Similar in structure but differs in the position of the ethoxy group.
1-Ethoxy-3-oxo-4,4,4-trifluorobut-1-ene: Another similar compound with a different arrangement of functional groups.
Uniqueness
(E)-4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is unique due to its specific arrangement of trifluoromethyl and ethoxy groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability and reactivity.
Propriétés
IUPAC Name |
(E)-4-ethoxy-1,1,1-trifluoropent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-5(2)4-6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWKHBFRFQWARS-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)C(F)(F)F)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-nitrobenzo[b]thiophene](/img/structure/B8265632.png)
![5,6-Dihydrobenzo[B]thiophen-7(4H)-one oxime](/img/structure/B8265633.png)
![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]urea hydrochloride](/img/structure/B8265634.png)








![4-bromo-2-methoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B8265722.png)
